molecular formula C8H5BrN2O B6271403 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde CAS No. 2763749-94-4

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde

Cat. No. B6271403
CAS RN: 2763749-94-4
M. Wt: 225
InChI Key:
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Description

5-Bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde (5-BrPP-7C) is an organic compound with the molecular formula C7H5BrN2O that has been widely studied in the scientific community. It is an important building block for the synthesis of a variety of compounds, and has been studied for its potential applications in a variety of fields. 5-BrPP-7C is a versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and medicine.

Scientific Research Applications

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of compounds, including heterocycles and polymers. 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde has also been studied for its potential applications in the fields of organic chemistry, biochemistry, and medicine. It has been used in the synthesis of a variety of drugs and other compounds, and has been studied for its potential applications in the fields of anti-cancer and anti-inflammatory drug development.

Mechanism of Action

The mechanism of action of 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory mediators such as prostaglandins. Inhibition of COX-2 activity is thought to be responsible for the anti-inflammatory effects of 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-cancer properties in animal models. In addition, it has been shown to reduce the production of pro-inflammatory mediators such as prostaglandins and cytokines, and to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde in laboratory experiments include its availability, low cost, and relatively easy synthesis. In addition, it is a versatile compound with a wide range of potential applications in the fields of organic chemistry, biochemistry, and medicine. However, there are some limitations to using 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it is not yet known if it has any adverse effects on human health.

Future Directions

Future research on 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde should focus on understanding its mechanism of action and exploring its potential applications in the fields of organic chemistry, biochemistry, and medicine. In addition, further research should be conducted to determine the potential adverse effects of 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde on human health. Other potential future directions include the development of more efficient and cost-effective methods of synthesis, and the exploration of its potential applications in the fields of drug development and drug delivery.

Synthesis Methods

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde is synthesized via a multi-step process. The first step involves the reaction of a 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde precursor with a base such as pyridine or triethylamine in acetic acid. The reaction is then followed by a reductive amination with an amine such as aniline or ethylenediamine. The resulting product is then purified by recrystallization or column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde involves the conversion of a pyrrolo[1,2-b]pyridazine derivative to the desired aldehyde through a series of reactions.", "Starting Materials": [ "2,3-dibromo-5-nitropyridazine", "ethyl 2-oxoacetate", "hydrazine hydrate", "sodium hydroxide", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium nitrite", "copper(I) bromide", "sodium carbonate", "acetaldehyde", "potassium permanganate", "sodium bisulfite" ], "Reaction": [ "Step 1: Reduction of 2,3-dibromo-5-nitropyridazine with sodium borohydride in acetic acid to yield 2,3-dibromo-5-aminopyridazine", "Step 2: Reaction of 2,3-dibromo-5-aminopyridazine with ethyl 2-oxoacetate and hydrazine hydrate in the presence of sulfuric acid to form 5-amino-2-oxo-1,2-dihydropyrrolo[1,2-b]pyridazine", "Step 3: Oxidation of 5-amino-2-oxo-1,2-dihydropyrrolo[1,2-b]pyridazine with potassium permanganate in the presence of sulfuric acid to yield 5-bromo-2-oxo-1,2-dihydropyrrolo[1,2-b]pyridazine", "Step 4: Diazotization of 5-bromo-2-oxo-1,2-dihydropyrrolo[1,2-b]pyridazine with sodium nitrite and copper(I) bromide in acetic acid to form the diazonium salt", "Step 5: Reaction of the diazonium salt with acetaldehyde in the presence of sodium carbonate to yield 5-bromo-2-formylpyrrolo[1,2-b]pyridazine", "Step 6: Reduction of 5-bromo-2-formylpyrrolo[1,2-b]pyridazine with sodium borohydride in acetic acid to yield 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde", "Step 7: Treatment of 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde with sodium bisulfite to remove any remaining impurities" ] }

CAS RN

2763749-94-4

Product Name

5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde

Molecular Formula

C8H5BrN2O

Molecular Weight

225

Purity

95

Origin of Product

United States

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